molecular formula C2Cl2F3I B1346711 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane CAS No. 354-61-0

1,2-Dichloro-1,1,2-trifluoro-2-iodoethane

Cat. No. B1346711
CAS RN: 354-61-0
M. Wt: 278.82 g/mol
InChI Key: HCUGPHQZDLROAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-1,1,2-trifluoro-2-iodoethane is a chemical compound with the formula C2Cl2F3I. It has a molecular weight of 278.8271.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane.



Molecular Structure Analysis

The molecular structure of 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane consists of two carbon atoms, two chlorine atoms, three fluorine atoms, and one iodine atom1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane.



Physical And Chemical Properties Analysis

1,2-Dichloro-1,1,2-trifluoro-2-iodoethane has a boiling point of 99 degrees Celsius2.


Scientific Research Applications

  • Electrodehalogenation

    • Field : Electrochemistry
    • Application : The compound is used in the electrodehalogenation of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC 113) to obtain completely dechlorinated products .
    • Method : This process involves constant-current electrolysis at different current densities, gas chromatography, scanning electron microscopy, and energy dispersive x-ray .
    • Results : The main products in the gas phase were difluoroethene and trifluoroethene. Small amounts of 1,2-dichloro-1,1,2-trifluoro-ethane, chlorotrifluoroethene, difluoroethane, and fluroethane were also present in the gas phase .
  • Synthesis of 1,1-Difluoroallenes

    • Field : Organic Chemistry
    • Application : 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane is used in the synthesis of 1,1-Difluoroallenes .
    • Method : This involves zinc-promoted 1,2-elimination of 3,3-difluoro-2-iodoallylic acetates, which are prepared by the reaction of aldehydes or ketones with 1-iodo-2,2-difluorovinyllithium .
    • Results : 1,1-Difluoroallenes are synthesized in good yield .
  • Air Conditioning

    • Field : HVAC (Heating, Ventilation, and Air Conditioning)
    • Application : Compounds similar to 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane, such as 1,1-Dichloro-2,2,2-trifluoroethane and 2,2-Dichloro-1,1,1-trifluoroethane, are used in air conditioning systems . They are used in centrifugal chillers for air conditioning of large buildings and in smaller air-conditioning units . HCFC-123 is the most efficient refrigerant currently in use in the marketplace for HVAC applications .
    • Method : These compounds are used as refrigerants in the cooling systems .
    • Results : They provide efficient cooling for large and small air conditioning systems .
  • Firefighting

    • Field : Fire Safety
    • Application : 2,2-Dichloro-1,1,1-trifluoroethane, a compound similar to 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane, is used as the primary chemical in Halotron I fire-extinguishing agent .
    • Method : The compound is used in fire extinguishers as a fire suppressant .
    • Results : It helps in extinguishing fires effectively .
  • Chemical Intermediate

    • Field : Industrial Chemistry
    • Application : Compounds similar to 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane, such as 1,1-Dichloro-2,2,2-trifluoroethane, are used as chemical intermediates .
    • Method : These compounds are used in various chemical reactions as intermediates to produce other chemicals .
    • Results : The specific products depend on the particular reactions and processes .
  • Gas Filtration Systems

    • Field : Environmental Engineering
    • Application : 2,2-Dichloro-1,1,1-trifluoroethane, a compound similar to 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane, is used as a testing agent for bypass leakage of carbon adsorbers in gas filtration systems .
    • Method : The compound is used to test the efficiency and effectiveness of gas filtration systems .
    • Results : It helps in ensuring the proper functioning of gas filtration systems .

Safety And Hazards

This compound is an irritant and light sensitive2.


Future Directions

As of now, there is no specific information available on the future directions of 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane.


properties

IUPAC Name

1,2-dichloro-1,1,2-trifluoro-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2F3I/c3-1(5,6)2(4,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUGPHQZDLROAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(Cl)I)(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870510
Record name 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-1,1,2-trifluoro-2-iodoethane

CAS RN

354-61-0
Record name 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dichloro-1,1,2-trifluoro-2-iodoethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DICHLORO-1,1,2-TRIFLUORO-2-IODOETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8W7U5MNKR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dichloro-1,1,2-trifluoro-2-iodoethane
Reactant of Route 2
1,2-Dichloro-1,1,2-trifluoro-2-iodoethane
Reactant of Route 3
1,2-Dichloro-1,1,2-trifluoro-2-iodoethane

Citations

For This Compound
7
Citations
J Liang, M Schwartz, HL Paige - Journal of fluorine chemistry, 1993 - Elsevier
Infrared and Raman spectra of 1,2-dichloro-1,1,2-trifluoro-2-iodoethane have been recorded at ambient and sub-ambient temperatures. Tentative assignments of bands have been …
Number of citations: 1 www.sciencedirect.com
A Pollex - Synthesis - thieme-connect.com
Fluorine-containing compounds are of great interest in bioorganic chemistry.[1, 2] The fluorine substituent combines potent electronic properties, due to its high electronegativity, with …
Number of citations: 0 www.thieme-connect.com
CP Simpson, OI Adebolu, JS Kim, V Vasu… - Controlled Radical …, 2015 - ACS Publications
The Mn 2 (CO) 10 visible light photomediated polymerization of vinylidene fluoride (VDF) occurs readily in dimethyl carbonate from a variety of alkyl, semi- and perfluorinated halides at …
Number of citations: 12 pubs.acs.org
CL Yaws, P Banadur - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results for the enthalpy of vaporization at the boiling point for organic compounds in tabular form. The tabulation is arranged by carbon …
Number of citations: 3 www.sciencedirect.com
JT Barr, JD Gibson - 1950 - books.google.com
John T. Barr, Jr., JD Gibson, RH Lafferty, Jr. A comparison was made of three methods of preparation of 1, 1, 1, 2-tetrachloro-2, 2-difluoroethane: thermal chlorination, actinic chlorination …
Number of citations: 2 books.google.com
CL Yaws - 2015 - books.google.com
Refineries and petrochemical engineers today are accepting more unconventional feedstocks such as heavy oil and shale, causing unique challenges on the processing side of the …
Number of citations: 184 books.google.com
OI Adebolu - 2013 - opencommons.uconn.edu
This dissertation focuses on identification and development of new methodologies in complex polymer synthesis in relation to the living ring opening polymerization (LROP) of cyclic …
Number of citations: 1 opencommons.uconn.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.